[6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 224.69 . It is a powder at room temperature . The InChI code for this compound is 1S/C10H12N4.ClH/c1-8-4-5-14 (13-8)10-3-2-9 (6-11)7-12-10;/h2-5,7H,6,11H2,1H3;1H .Applications De Recherche Scientifique
Antileishmanial Activity
Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions worldwide. Researchers have found that certain pyrazole derivatives, including our compound of interest, display potent antileishmanial activity. Specifically, compound 13 demonstrated remarkable antipromastigote activity, surpassing standard drugs like miltefosine and amphotericin B deoxycholate . This suggests its potential as a novel antileishmanial agent.
Antimalarial Properties
Malaria, transmitted by Plasmodium-infected mosquitoes, remains a global health concern. The synthesized pyrazole derivatives (compounds 14 and 15) exhibited significant inhibition against Plasmodium berghei in vivo. Compound 15 achieved an impressive 90.4% suppression, highlighting its promise as an antimalarial candidate .
Molecular Docking Studies
To understand the mechanism behind compound 13’s antileishmanial activity, researchers performed molecular docking studies. These simulations revealed that compound 13 fits well within the active site of Lm-PTR1, a crucial enzyme in Leishmania. Its favorable binding energy suggests targeted inhibition of the parasite .
Neglected Tropical Diseases (NTDs)
Given the prevalence of leishmaniasis and malaria in low- and middle-income countries, novel therapeutic agents are urgently needed. Our compound’s dual activity against both diseases positions it as a potential pharmacophore for safe and effective treatments .
Drug Resistance Mitigation
Existing antileishmanial and antimalarial drugs face challenges due to suboptimal outcomes and drug-resistant Plasmodium strains. Investigating new compounds like ours offers hope for overcoming drug resistance and improving patient outcomes .
Structure-Activity Relationship (SAR) Studies
Researchers can explore the SAR of pyrazole derivatives further. By modifying substituents on the pyrazole ring, they can fine-tune pharmacological properties, enhancing efficacy and safety .
Safety And Hazards
This compound is associated with several hazard statements, including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propriétés
IUPAC Name |
[6-(3-methylpyrazol-1-yl)pyridin-3-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.ClH/c1-8-4-5-14(13-8)10-3-2-9(6-11)7-12-10;/h2-5,7H,6,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTMEDXLARDSNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NC=C(C=C2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.